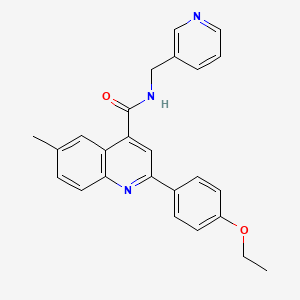![molecular formula C15H16N2O4 B5835472 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)
3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It belongs to a class of drugs known as Janus kinase inhibitors and has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用機序
3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune system. By blocking the activity of these enzymes, 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid is able to reduce inflammation and prevent damage to the affected tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid are well-documented in the scientific literature. Studies have shown that it is able to reduce inflammation and prevent tissue damage in a variety of different animal models of autoimmune disease.
実験室実験の利点と制限
One of the main advantages of 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid is its specificity for Janus kinases, which makes it a highly targeted therapy for autoimmune diseases. However, it also has some limitations, such as the potential for side effects and the need for careful dosing and monitoring.
将来の方向性
There are many potential future directions for research on 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid. Some possible areas of focus include:
1. Further studies on the safety and efficacy of 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid in humans, particularly in the context of long-term use.
2. Development of new formulations and delivery methods for 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid, such as topical creams or inhalers.
3. Investigation of the potential for 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid to treat other autoimmune diseases, such as multiple sclerosis or lupus.
4. Studies on the mechanism of action of 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid, including its effects on specific cell types and signaling pathways.
5. Exploration of the potential for combination therapies involving 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid and other drugs or biologics.
In conclusion, 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid is a promising drug candidate for the treatment of autoimmune diseases. Its specificity for Janus kinases makes it a highly targeted therapy, and it has shown promising results in animal models of disease. However, further research is needed to fully understand its safety and efficacy in humans, as well as its potential for use in other autoimmune conditions.
合成法
The synthesis of 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid involves several steps, starting with the reaction of 3,4-diaminobenzoic acid with cyclopropylcarbonyl chloride to form a cyclopropylcarbonyl derivative. The resulting compound is then reacted with a second molecule of 3,4-diaminobenzoic acid to form the final product, 3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid.
科学的研究の応用
3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid has been extensively studied for its potential applications in the treatment of autoimmune diseases. In particular, it has shown promising results in the treatment of rheumatoid arthritis and psoriasis, both of which are chronic inflammatory conditions.
特性
IUPAC Name |
3,4-bis(cyclopropanecarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(8-1-2-8)16-11-6-5-10(15(20)21)7-12(11)17-14(19)9-3-4-9/h5-9H,1-4H2,(H,16,18)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXVHJYXGWNHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)

![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)